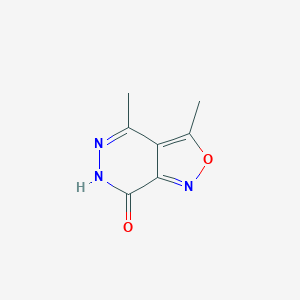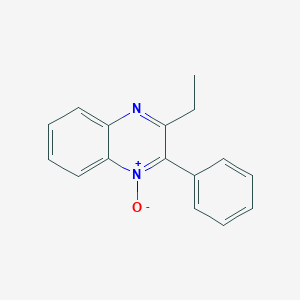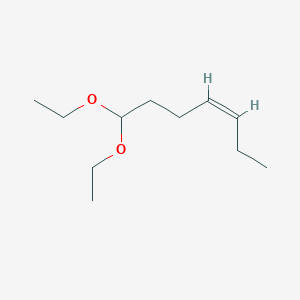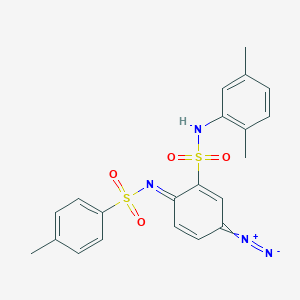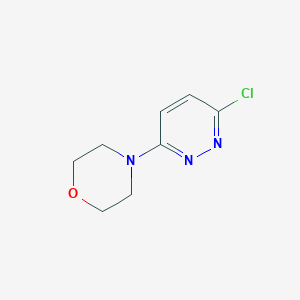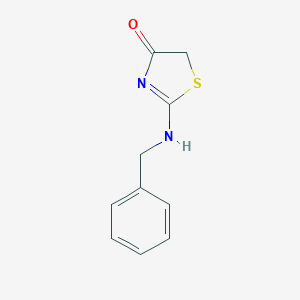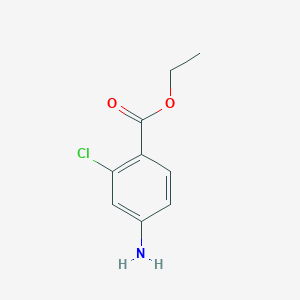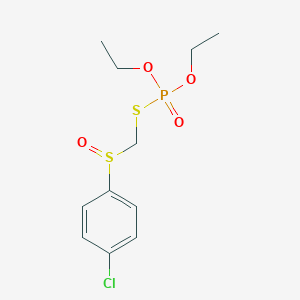
1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene, also known as CPSES, is a novel organic compound that has gained attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of 1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene is not fully understood, but it is believed to involve the inhibition of acetylcholinesterase (AChE) activity. AChE is an enzyme that is essential for the proper functioning of the nervous system in insects, fungi, and plants. Inhibition of AChE activity leads to the accumulation of acetylcholine, which can cause paralysis and death in insects and disrupt the growth and development of fungi and plants.
生化和生理效应
1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene has been shown to have minimal toxicity to mammals, birds, and fish, making it a potentially safe alternative to traditional pesticides. However, studies have shown that 1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene can affect the growth and development of some non-target organisms, such as earthworms and beneficial insects. 1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene has also been found to have phytotoxic effects on some crop species, such as rice and soybeans.
实验室实验的优点和局限性
1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene has several advantages for use in lab experiments. It is relatively easy to synthesize, and its chemical properties make it stable and easy to handle. 1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene also exhibits strong insecticidal, fungicidal, and herbicidal activity, making it a useful tool for studying the effects of pesticides on non-target organisms and the environment. However, 1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene has some limitations for use in lab experiments. Its phytotoxic effects on some crop species may limit its use in studies involving these crops. In addition, its mechanism of action is not fully understood, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene. One area of interest is the development of 1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene-based formulations for use as insecticides, fungicides, and herbicides. Another area of interest is the investigation of the potential use of 1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene as a tool for studying the effects of pesticides on non-target organisms and the environment. Finally, further research is needed to fully understand the mechanism of action of 1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene and its potential impact on non-target organisms and the environment.
合成方法
1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene can be synthesized through a multi-step process. The first step involves the reaction of 4-chlorobenzaldehyde with diethoxyphosphoryl chloride to form 4-chlorobenzaldehyde diethyl phosphorochloridate. This intermediate is then reacted with sodium sulfide to form 4-chlorobenzaldehyde diethyl phosphorosulfide. Finally, the addition of hydrogen peroxide and sodium hydroxide to this intermediate results in the formation of 1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene.
科学研究应用
1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene has been investigated for its potential use as an insecticide, fungicide, and herbicide. Studies have shown that 1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene exhibits strong insecticidal activity against various insect species, including the cotton bollworm and the diamondback moth. 1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene has also been found to have antifungal activity against several plant pathogenic fungi, including Fusarium oxysporum and Rhizoctonia solani. In addition, 1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene has been shown to have herbicidal activity against several weed species, including barnyardgrass and redroot pigweed.
属性
CAS 编号 |
16662-86-5 |
|---|---|
产品名称 |
1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene |
分子式 |
C11H16ClO4PS2 |
分子量 |
342.8 g/mol |
IUPAC 名称 |
1-chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene |
InChI |
InChI=1S/C11H16ClO4PS2/c1-3-15-17(13,16-4-2)18-9-19(14)11-7-5-10(12)6-8-11/h5-8H,3-4,9H2,1-2H3 |
InChI 键 |
XQKGIZXBDUMZBY-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)SCS(=O)C1=CC=C(C=C1)Cl |
规范 SMILES |
CCOP(=O)(OCC)SCS(=O)C1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




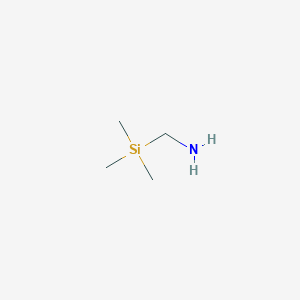

![11-Methylbenzo[a]pyrene](/img/structure/B103201.png)
